REACTION_SMILES
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[Br:30][N:31]1[C:32](=[O:33])[CH2:34][CH2:35][C:36]1=[O:37].[C:1]([O:2][O:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[F:19][c:20]1[c:21]([CH3:29])[cH:22][cH:23][cH:24][c:25]1[N+:26](=[O:27])[O-:28]>>[F:19][c:20]1[c:21]([CH2:29][Br:30])[cH:22][cH:23][cH:24][c:25]1[N+:26](=[O:27])[O-:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc([N+](=O)[O-])c1F
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(CBr)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |